molecular formula C13H20N2 B1306148 3-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-80-6

3-Piperidin-1-ylmethyl-benzylamine

Cat. No. B1306148
CAS RN: 91271-80-6
M. Wt: 204.31 g/mol
InChI Key: BMNFPARGJHNMAX-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylmethyl-benzylamine, also known as PBM, is an organic compound with a molecular formula of C13H19N. It is a derivative of piperidine and is used in a variety of scientific and industrial applications. PBM is a versatile molecule and has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in organic synthesis and as a catalyst in the production of polymers.

Scientific Research Applications

Histamine H3 Receptor Antagonists

Research has shown that certain benzylamine derivatives, including those structurally related to 3-Piperidin-1-ylmethyl-benzylamine, serve as potent histamine H3 receptor antagonists. These compounds, with a 4-phenoxypiperidine core, exhibit significant in vitro and in vivo efficacy, suggesting their potential in treating disorders related to wakefulness, among other conditions (Dvorak et al., 2005). Another class of 4-(aminoalkoxy)benzylamines has been identified for their high affinity and selective antagonism at the human histamine H3 receptor, indicating their promise in therapeutic applications (Apodaca et al., 2003).

Synthetic Methodologies for Benzylamines

A novel, sustainable catalytic methodology has been developed for the synthesis of benzylamines, including N-benzyl piperidines, via direct coupling of benzyl alcohols with amines. This iron-catalyzed process allows for the efficient production of secondary and tertiary benzylamines, demonstrating the versatility and potential environmental benefits of this approach in pharmaceutical synthesis (Yan, Feringa, & Barta, 2016).

Serotonin Receptor Agonists

Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, which is crucial for gastrointestinal motility. These compounds have shown promising pharmacological profiles, indicating their potential as novel prokinetic agents with improved oral bioavailability and therapeutic efficacy in gastrointestinal disorders (Sonda et al., 2003).

Future Directions

3-Piperidin-1-ylmethyl-benzylamine is used in scientific research, and its unique properties make it ideal for studying various processes and reactions. As a piperidine derivative, it could potentially be used in the synthesis of new pharmaceuticals .

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFPARGJHNMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383315
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91271-80-6
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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